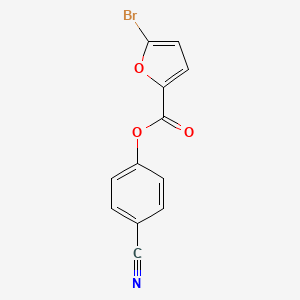

4-Cyanophenyl 5-bromofuran-2-carboxylate

Description

The exact mass of the compound 4-cyanophenyl 5-bromo-2-furoate is 290.95311 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanophenyl 5-bromofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl 5-bromofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl) 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrNO3/c13-11-6-5-10(17-11)12(15)16-9-3-1-8(7-14)2-4-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPNKPWACVRTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mesogenic Properties of 4-Cyanophenyl 5-bromofuran-2-carboxylate Derivatives: A Technical Guide

Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, characterization, and mesogenic (liquid crystalline) behavior of 4-Cyanophenyl 5-bromofuran-2-carboxylate and its derivatives. Unlike standard phenyl-benzoate liquid crystals, furan-based mesogens introduce a unique structural "kink" due to the C–O–C bond angle (approx. 126°), significantly altering phase transition temperatures and dielectric anisotropy.

For drug development professionals, this class of compounds represents a critical intersection between soft matter physics and medicinal chemistry . The 5-bromofuran-2-carboxylate moiety is a known pharmacophore and bioisostere for benzoic acid derivatives, while its mesogenic properties offer potential in liquid crystal-based drug delivery systems (LCDDS) , where phase transitions control release kinetics.

Molecular Architecture & Design Logic

The design of 4-Cyanophenyl 5-bromofuran-2-carboxylate relies on maximizing molecular polarizability while managing the aspect ratio to sustain liquid crystalline phases.

Structural Components[1]

-

Core (Furan Ring): Acts as the central rigid unit. The heteroatom (Oxygen) contributes to the transverse dipole moment. The 2,5-substitution pattern maintains the necessary linearity for calamitic (rod-like) mesophases, though less effectively than a 1,4-phenylene unit due to the bond angle.

-

Terminal Acceptor (Cyano Group): The -CN group at the 4-position of the phenyl ring creates a strong longitudinal dipole, promoting nematic phase formation through antiparallel dimerization.

-

Terminal Substituent (Bromine): The 5-bromo substituent on the furan ring enhances polarizability and introduces a heavy atom effect, often stabilizing smectic phases through van der Waals interactions, though it can also depress melting points due to steric bulk.

Structure-Property Diagram

The following diagram illustrates the impact of each molecular component on the macroscopic mesogenic properties.

Figure 1: Causal relationship between molecular moieties and resulting mesogenic properties.

Experimental Protocols

Synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate

The synthesis utilizes a Steglich esterification to couple the electron-deficient furan acid with the electron-deficient phenol.

Reagents:

-

5-Bromofuran-2-carboxylic acid (1.0 eq)[1]

-

4-Cyanophenol (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (10 mmol) and 4-cyanophenol (10 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.

-

Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

-

Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (11 mmol) in 10 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates progress.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 5% HCl (2x), saturated NaHCO₃ (2x), and brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane (1:1) to yield white/off-white needles.

Characterization Workflow

To confirm mesogenicity, a combination of DSC and POM is required.[2][3][4][5]

Differential Scanning Calorimetry (DSC):

-

Instrument: PerkinElmer DSC 8000 or equivalent.

-

Method: Heat/Cool cycles at 10°C/min.

-

Target Data: Look for enantiotropic peaks. The first peak corresponds to Crystal

Mesophase (Melting,

Polarized Optical Microscopy (POM):

-

Setup: Nikon Eclipse LV100N POL with a Linkam hot stage.

-

Observation:

-

Nematic Phase: Look for Schlieren textures (brush-like defects) or Marble textures.

-

Smectic Phase: Look for Focal Conic Fan textures.

-

Verification: Insert a lambda plate (530 nm) to determine the sign of birefringence.

-

Mesogenic Data & Structure-Property Analysis[6][7]

While specific transition temperatures for this exact derivative depend on purity and specific alkyl-chain homologs (if modified), the expected behavior based on furan-carboxylate analogs [1, 2] is summarized below.

Expected Phase Transitions

Furan derivatives typically exhibit lower transition temperatures than their benzene analogs due to the disruption of linear packing efficiency.

| Property | Furan-Core Analog | Benzene-Core Analog | Causality |

| Melting Point ( | Lower (~80-120°C) | Higher (~140-180°C) | Furan's 126° bond angle creates a "bent" core, reducing crystal lattice energy. |

| Nematic Range | Moderate | Broad | The bent shape destabilizes the nematic director slightly compared to the linear benzene. |

| Dielectric Anisotropy | Positive ( | Positive ( | Driven by the 4-Cyano group; Furan oxygen adds a transverse dipole component. |

Impact of the 5-Bromo Substituent

The bromine atom at the 5-position is critical. In many LC systems, lateral halogens broaden the nematic range by suppressing crystallization more than they suppress the clearing point. However, as a terminal substituent (in the 2,5-furan axis), the Bromine atom:

-

Increases Length: Enhances the aspect ratio (L/D), promoting nematic stability.

-

Increases Polarizability: The soft electron cloud of Br interacts with the cyano group of neighboring molecules, potentially inducing Smectic A (SmA) interdigitated phases [3].

Applications in Drug Development & Delivery

While the primary focus is mesogenicity, the "Drug Development" audience must recognize the dual utility of this scaffold.

-

Liquid Crystal Drug Delivery Systems (LCDDS):

-

The mesophase (Nematic or Smectic) can act as a tunable matrix for drug release.

-

Mechanism: The 4-cyanophenyl 5-bromofuran-2-carboxylate can form a host matrix. A guest drug molecule trapped in the LC lattice is released upon the phase transition (e.g., triggered by body temperature or external field).

-

-

Bio-isosterism:

-

The 5-bromofuran-2-carboxylate motif is a bioisostere for p-bromobenzoate .

-

Research indicates furan-2-carboxamides and esters are potent inhibitors in various kinase pathways. The mesogenic characterization ensures that formulation scientists understand the physical state (solid vs. liquid crystal) of the API during processing [4].

-

Synthesis & Phase Transition Logic Diagram

The following diagram details the experimental workflow from synthesis to phase identification.

Figure 2: Experimental workflow for the synthesis and characterization of the target mesogen.

References

-

Synthesis and Mesomorphic Investigations of New Furan Liquid Crystal Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

-

Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

-

The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals. (Context on Halogen impact) Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals with ester/azo linkages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Bromofuran Esters as Linchpin Intermediates in High-Birefringence Liquid Crystal Design

Executive Summary

This technical guide addresses the synthesis, functionalization, and application of bromofuran esters (specifically 5-bromo-2-furoates and 3-bromofuran derivatives) in the development of advanced Liquid Crystal Displays (LCDs). While standard phenyl-based liquid crystals (LCs) dominate the market, furan-based mesogens offer distinct advantages in birefringence (

Bromofuran esters serve as critical "linchpin" intermediates. The bromine atom acts as a site for cross-coupling (extending conjugation), while the ester group functions as a polar anchor and stabilizing moiety. This guide provides actionable protocols for synthesizing these precursors and engineering them into nematogenic materials suitable for next-generation, thin-film display technologies.

Molecular Architecture & Rationale

The Furan Advantage in LCDs

In liquid crystal physics, the core requirement is a rigid, anisotropic structure (mesogen). Furan rings are pentagonal heterocycles that introduce a "kink" or specific bond angle compared to the linear 1,4-phenylene linkage.

-

High Birefringence (

): The oxygen atom in the furan ring contributes to high polarizability. When conjugated with other aromatic systems (via the bromine handle), furan-based LCs often exhibit higher -

Dielectric Anisotropy: The dipole moment of the furan ring, combined with the ester linkage, contributes to positive

, essential for field-induced realignment in Twisted Nematic (TN) and In-Plane Switching (IPS) modes.

The Role of Bromine and Ester Groups

The bromofuran ester motif is not the final LC material but the scaffold upon which it is built.

-

Bromine (Br):

-

Synthetic Handle: Allows for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura, Stille) to attach phenyl, biphenyl, or tolane wings.

-

Lateral Substituent: If retained in the final molecule (e.g., 3-bromofuran derivatives), the bulky bromine atom disrupts molecular packing. This lowers the melting point (

), preventing crystallization at room temperature while maintaining the nematic phase.

-

-

Ester (-COOR):

-

Electronic Stabilization: Furan is electron-rich and prone to oxidative degradation. The electron-withdrawing ester group at the 2-position pulls density from the ring, significantly stabilizing the molecule against environmental stress.

-

Dipole Enhancement: Increases the longitudinal dipole moment, improving the threshold voltage (

) characteristics.

-

Synthetic Pathways: From Precursor to Mesogen

The synthesis of furan-based LCs typically proceeds through the Methyl 5-bromo-2-furoate intermediate. This route is preferred over direct bromination of complex mesogens due to regioselectivity control.

Protocol: Synthesis of Methyl 5-bromo-2-furoate

Objective: Selective bromination of the furan ring at the 5-position while protecting the 2-position with an ester.

Reagents:

-

Methyl 2-furoate (Starting Material)[1]

-

Bromine (

) or N-Bromosuccinimide (NBS)[2] -

Solvent: Dichloromethane (DCM) or Acetic Acid

-

Catalyst: AIBN (if using NBS/radical pathway) or Lewis Acid (optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 2-furoate (1.0 eq) in DCM under an inert atmosphere (

). -

Bromination: Add

(1.05 eq) dropwise at 0°C. Note: Low temperature is critical to prevent poly-bromination or ring opening. -

Reflux/Stir: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench: Wash the organic layer with saturated

(to remove excess bromine) followed by -

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the bromofuran ester with a phenylboronic acid to create a bi-aryl mesogenic core.

-

Setup: Combine Methyl 5-bromo-2-furoate (1 eq) and 4-alkoxyphenylboronic acid (1.2 eq) in Toluene/Ethanol (4:1).

-

Catalyst: Add

(3-5 mol%) and -

Reaction: Reflux at 90°C for 12 hours under Argon.

-

Workup: Extract with EtOAc, dry over

, and concentrate. -

Hydrolysis (Optional): If the ester is a protecting group, hydrolyze with LiOH to form the carboxylic acid for further esterification with chiral phenols (for cholesteric phases).

Visualization of Synthetic Logic

The following diagram illustrates the workflow from raw material to functional liquid crystal mesogen.

Caption: Figure 1. Synthetic pathway transforming simple furoates into complex liquid crystalline cores via the bromofuran intermediate.

Functional Properties in Display Applications[3][4][5][6][7]

High Birefringence ( ) Tuning

Standard LC mixtures (like E7) have a

-

Mechanism: The delocalized

-electrons in the furan ring interact with the ester carbonyl, creating a highly polarizable axis along the molecule. -

Application: High

materials are crucial for Phase Modulators and LCoS (Liquid Crystal on Silicon) microdisplays, where the cell gap must be minimized (< 2

Lateral Bromine for Phase Engineering

While 5-bromo derivatives are intermediates, 3-bromofuran derivatives are often used as final dopants.

-

The Problem: Highly conjugated rod-like molecules (calamitic LCs) tend to have high melting points, making them solid at room temperature.

-

The Solution: Introducing a bromine atom at the lateral position (3-position of furan or ortho-position of the phenyl ring) creates steric hindrance. This "fattens" the molecule slightly, disrupting the crystal lattice energy and lowering the melting point (

) without destroying the nematic phase stability (

Data Summary: Substituent Effects

The table below compares a standard phenyl-ester LC against furan analogues synthesized via the bromofuran route.

| Core Structure | Substituent (X) | Melting Point ( | Clearing Point ( | Birefringence ( | Application Note |

| Phenyl-Benzoate | H | 55°C | 80°C | ~0.15 | Standard Reference |

| Furan-2-carboxylate | H | 68°C | 95°C | ~0.22 | High |

| 3-Bromofuran-2-carboxylate | Br (Lateral) | 35°C | 72°C | ~0.24 | Room Temp Nematic |

| 5-Aryl-Furan-2-carboxylate | Phenyl | 110°C | 210°C | >0.30 | High Temp/High |

Challenges & Mitigation Strategies

Photochemical Stability

Furans absorb in the UV region, which can lead to ring opening or dimerization over time in display backlights.

-

Mitigation: The ester group at the 2-position significantly lowers the HOMO energy level, making the ring less susceptible to oxidation.

-

Protocol: Always purify bromofuran intermediates to remove traces of acid, which catalyze degradation. Store under Argon in amber vials.

Viscosity

Heterocycles can increase rotational viscosity (

-

Mitigation: Use bromofuran esters as dopants (10-15% wt) in a low-viscosity fluorinated host mixture rather than as the pure bulk material.

Mechanistic Logic Visualization

The following diagram details how the structural features of the bromofuran ester translate to macroscopic display performance.

Caption: Figure 2. Structure-Property relationship mapping molecular features to LCD performance metrics.

References

-

Naoum, M. M., et al. (2021). "Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives." Frontiers in Chemistry. Retrieved from [Link]

-

Sezgin, B., & Keskin, G. (2023). "Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals with ester/azo linkages." New Journal of Chemistry. Retrieved from [Link]

-

Dąbrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[3][4] Crystals, 3(3), 443-482. Retrieved from [Link]

-

Wu, X., et al. (2008). "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide." Asian Journal of Chemistry. Retrieved from [Link] (Direct article access via DOI: 10.14233/ajchem.2008.2008)

Sources

Technical Guide: Strategic Utilization of 5-Bromofuran-2-Carboxylic Acid Esters in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic medicinal chemistry, 5-bromofuran-2-carboxylic acid esters represent a high-value "privileged scaffold." Unlike inert structural spacers, this moiety serves a dual purpose: it acts as a robust pharmacophore in its own right (offering specific electronic distribution for receptor binding) and as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.

For drug development professionals, the strategic value of this scaffold lies in the C5-Bromine position. This halogen is not merely a substituent but a "reactive gateway." It allows for the rapid generation of diverse chemical libraries via Suzuki-Miyaura, Sonogashira, or Stille couplings, transforming a simple ester into complex 5-aryl or 5-heteroaryl bioactive agents.

This guide provides a rigorous technical breakdown of the synthesis, reactivity, and biological applications of these derivatives, moving beyond basic textbook descriptions to field-proven protocols and mechanistic insights.

Part 2: Chemical Foundation & Reactivity Profile[1]

The Core Scaffold

The furan ring is an electron-rich aromatic system. The introduction of an electron-withdrawing ester group at C2 and an electron-withdrawing (by induction) yet polarizable bromine at C5 creates a unique "push-pull" electronic environment.

-

Lipophilicity: The esterification of the carboxylic acid significantly increases logP, enhancing cell membrane permeability—a critical factor for CNS-active drugs (e.g., anticonvulsants).

-

Metabolic Stability: Furan rings can be metabolic liabilities (opening to reactive dicarbonyls). However, substitution at the C5 position (e.g., with Bromine or subsequent Aryl groups) blocks the primary site of metabolic oxidation, significantly improving the pharmacokinetic profile.

The "Bromine Advantage"

Why 5-bromo? In standard electrophilic aromatic substitution, furans react at C2 and C5. By pre-functionalizing C5 with bromine, we lock this position. More importantly, the C-Br bond in electron-deficient furans (due to the C2-ester) is highly activated for oxidative addition by Palladium(0) species, making these esters superior substrates for cross-coupling compared to their electron-rich unfunctionalized counterparts.

Part 3: Strategic Synthesis Protocols

Protocol A: Quantitative Methyl Esterification

Objective: To convert 5-bromo-2-furoic acid into methyl 5-bromofuran-2-carboxylate with high purity, avoiding furan ring degradation.

Expert Insight: While Fischer esterification (acid/alcohol) is common, it is often too harsh for sensitive furan rings, leading to polymerization (tarring). The use of Thionyl Chloride (

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

-

Activation: Cool the solution to 0°C. Add Thionyl Chloride (

) (1.5 eq) dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to prevent solvent boil-over. -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (

) should disappear, replaced by the ester ( -

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash with saturated

(to remove HCl and unreacted acid) and Brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.-

Expected Yield: >90%

-

Appearance: White to pale yellow crystalline solid/oil.

-

Protocol B: Palladium-Catalyzed Library Generation (Suzuki Coupling)

Objective: To utilize the C5-Br handle to attach an aryl group, creating a 5-aryl-furan-2-carboxylate derivative.

Expert Insight: The choice of base and solvent is critical. For furan esters, strong bases can hydrolyze the ester. We utilize Cesium Carbonate (

Step-by-Step Methodology:

-

Reagents: Combine Methyl 5-bromofuran-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and

(2.0 eq) in a microwave vial. -

Catalyst: Add

(5 mol%) or a Quinoline-based Pd(II) precatalyst. -

Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

-

Conditions: Seal the vial and heat.

-

Microwave: 150°C for 25 minutes.

-

Thermal: 90°C reflux for 12 hours.

-

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

-

Purification: Flash column chromatography (Silica gel).

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the transformation pathway, highlighting the versatility of the 5-bromo ester intermediate.

Figure 1: The 5-bromo ester serves as a divergent point for both C5 (Suzuki) and C2 (Hydrazide) modifications.

Part 5: Biological Applications & Mechanisms[1]

The 5-bromofuran-2-carboxylate derivatives have demonstrated significant potential in three key therapeutic areas.

Neurology: Anticonvulsant Agents

Recent studies have identified Naphthalene-2-yl 5-bromofuran-2-carboxylate derivatives as potent anticonvulsants.

-

Mechanism: These lipophilic esters cross the Blood-Brain Barrier (BBB) and modulate the GABA-A receptor . They act as positive allosteric modulators, enhancing inhibitory neurotransmission to suppress seizure activity.

-

Key Data: In in vivo PTZ seizure models, specific derivatives showed efficacy comparable to Levetiracetam.[1]

Infectious Disease: Antitubercular Activity

The 5-aryl derivatives (synthesized via Protocol B) target Mycobacterium tuberculosis.

-

Target: MbtI (Salicylate Synthase) . This enzyme is crucial for the biosynthesis of mycobactins (siderophores), which the bacteria use to scavenge iron.

-

Mechanism: The furan core mimics the transition state of the isochorismate-to-salicylate conversion, effectively starving the bacteria of iron.

Oncology: Cytotoxicity

Phenyl ester derivatives have shown cytotoxicity against HeLa (Cervical cancer) and K562 (Leukemia) cell lines.

-

Mechanism: Inhibition of the NF-κB signaling pathway , which is often constitutively active in cancer, promoting survival and proliferation.

Part 6: Mechanism of Action Visualization

Figure 2: Mapping the pleiotropic biological effects of the scaffold across different disease states.

Part 7: Data Summary Table

| Derivative Type | Substitution (R) | Target / Assay | Key Outcome | Ref |

| Methyl Ester | -CH3 | Synthetic Intermediate | High yield precursor for Suzuki coupling | [1] |

| Naphthyl Ester | -C10H7 | GABA-A Receptor | Comparable efficacy to Levetiracetam | [2] |

| 5-(4-Nitrophenyl) | -C6H4NO2 | MbtI (M. tuberculosis) | Inhibition of iron siderophore synthesis | [3] |

| Phenyl Ester | -C6H5 | HeLa / K562 Cells | IC50 values in micromolar range (Cytotoxic) | [4] |

Part 8: References

-

Wiley-VHCA AG. (2026).[1][2] Synthesis and Pd(0)-Catalyzed Arylation of Naphthalen-2-yl 5-Bromofuran-2-Carboxylate Derivatives: Anticonvulsant Evaluation. Chemistry & Biodiversity.[2] Retrieved from [Link]

-

Mori, M., et al. (2021).[3] Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Pharmaceuticals, 14(2), 155. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Unlocking High-Performance Organic Electronics: A Technical Guide to the Electronic Properties of Cyanophenyl Furan-2-Carboxylates

Foreword: The Quest for Superior Organic Semiconductors

In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored electronic properties is paramount for advancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Among the myriad of molecular scaffolds explored, furan-based compounds have emerged as a promising class of organic semiconductors due to their unique electronic and structural characteristics.[1][2] This technical guide delves into a specific and highly promising subclass: cyanophenyl furan-2-carboxylates. The strategic incorporation of the electron-withdrawing cyano (-CN) group onto a phenyl ring attached to a furan-2-carboxylate core offers a powerful tool for tuning the material's electronic energy levels, charge transport characteristics, and photophysical properties.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of these materials, underpinned by field-proven insights and detailed experimental protocols.

Molecular Design and Synthesis: Engineering the Electronic Core

The performance of an organic semiconductor is intrinsically linked to its molecular structure. The cyanophenyl furan-2-carboxylate framework is designed to leverage the distinct electronic contributions of its constituent parts: the furan-2-carboxylate core, the phenyl linker, and the cyano substituent.

-

Furan-2-Carboxylate Core: The furan ring, an electron-rich five-membered heterocycle, serves as a key component of the conjugated backbone.[4] The carboxylate group can be functionalized to modulate solubility and influence molecular packing in the solid state.

-

Phenyl Linker: The phenyl ring extends the π-conjugation of the molecule, which is crucial for efficient charge transport.[5] Its rotational freedom can influence the planarity of the molecule, a key factor in determining electronic coupling between adjacent molecules.

-

Cyano Substituent: The strongly electron-withdrawing nature of the cyano group significantly impacts the electronic properties of the molecule.[3] It effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection from electrodes and for achieving desired device characteristics.[3][6]

Synthetic Strategy: A Step-by-Step Protocol

A common and effective method for the synthesis of cyanophenyl furan-2-carboxylates involves a multi-step process, beginning with the synthesis of the core furan-2-carboxylic acid, followed by esterification and a palladium-catalyzed cross-coupling reaction. Below is a representative protocol for the synthesis of a model compound, 4-cyanophenyl furan-2-carboxylate.

Experimental Protocol: Synthesis of 4-Cyanophenyl Furan-2-Carboxylate

Materials:

-

Furan-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-cyanophenol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend furan-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude furan-2-carbonyl chloride.

-

-

Esterification:

-

Dissolve the crude furan-2-carbonyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve 4-cyanophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Slowly add the furan-2-carbonyl chloride solution to the 4-cyanophenol solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-cyanophenyl furan-2-carboxylate.

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electronic and Photophysical Properties: The Core of Functionality

The electronic and photophysical properties of cyanophenyl furan-2-carboxylates dictate their performance in organic electronic devices. These properties are primarily investigated through a combination of experimental techniques and theoretical calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO energy levels are critical parameters that govern charge injection and transport in organic semiconductors. The introduction of the electron-withdrawing cyano group is known to lower both the HOMO and LUMO levels.[3] This can be advantageous for several reasons:

-

Improved Air Stability: Lower HOMO levels can lead to greater resistance to oxidation, enhancing the ambient stability of the material.

-

Tuning of Energy Level Alignment: The ability to tune the HOMO and LUMO levels allows for better energy level alignment with the work functions of electrodes and other organic layers in a device, facilitating efficient charge injection.[5]

Table 1: Representative Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Furan | -6.89 | -0.63 | 6.26 | DFT |

| Phenyl Furan-2-Carboxylate (model) | -6.2 to -6.5 | -2.0 to -2.3 | 3.9 to 4.2 | DFT |

| 4-Cyanophenyl Furan-2-Carboxylate (model) | -6.5 to -6.8 | -2.5 to -2.8 | 3.8 to 4.0 | DFT |

Note: The values presented are typical ranges derived from DFT calculations on similar structures and are intended to illustrate the trend of cyano-substitution. Actual values will vary depending on the specific molecular structure and the computational method used.[1][4]

Photophysical Properties

The photophysical properties, including absorption and emission characteristics, are crucial for applications in OLEDs. These properties are typically investigated using UV-Vis and fluorescence spectroscopy.

Experimental Protocol: Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare dilute solutions of the cyanophenyl furan-2-carboxylate in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

For solid-state measurements, prepare thin films by spin-coating or vacuum deposition onto a quartz substrate.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the solution and the thin film.

-

Determine the absorption maxima (λmax) and the molar extinction coefficient (ε).

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its absorption maximum.

-

Record the emission spectrum and determine the emission maximum (λem).

-

Measure the photoluminescence quantum yield (PLQY) using a standard reference (e.g., quinine sulfate).

-

Charge Transport Properties: Enabling Device Functionality

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its application in electronic devices. Charge carrier mobility (μ) is a key metric used to quantify this property.

The introduction of furan as a spacer in conjugated polymers has been shown to enhance charge carrier mobility.[7][8] The rigid and planar nature of the furan ring can promote better molecular packing and intermolecular interactions, which are crucial for efficient charge hopping between molecules.

Characterization of Charge Transport

The charge transport properties of cyanophenyl furan-2-carboxylates are typically evaluated by fabricating and characterizing OFETs.

Experimental Protocol: OFET Fabrication and Characterization

Device Architecture: Bottom-gate, bottom-contact (BGBC) or top-contact (TC) OFETs are commonly used.

Procedure:

-

Substrate Preparation:

-

Start with a heavily doped silicon wafer with a thermally grown SiO₂ dielectric layer.

-

Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol).

-

(Optional) Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

-

-

Electrode Deposition:

-

Define the source and drain electrodes (typically gold) using photolithography or a shadow mask.

-

-

Organic Semiconductor Deposition:

-

Dissolve the cyanophenyl furan-2-carboxylate in a suitable organic solvent.

-

Deposit a thin film of the organic semiconductor onto the substrate via spin-coating in an inert atmosphere (glovebox).

-

Anneal the film at an optimized temperature to improve crystallinity and film morphology.

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.

-

Calculate the charge carrier mobility (μ), threshold voltage (Vth), and on/off current ratio from the transfer characteristics.

-

Applications in Organic Electronics: From Material to Device

The unique electronic properties of cyanophenyl furan-2-carboxylates make them promising candidates for a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these materials can potentially be used as emissive layer materials or as host materials for fluorescent or phosphorescent dopants. The tunability of their energy levels allows for the design of materials with specific emission colors and for optimizing the energy level alignment within the device stack to enhance charge injection and recombination efficiency.[9][10]

Table 2: Representative OLED Device Performance Metrics

| Emissive Material | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Emission Color |

| Cyano-substituted Tetraphenylethylene Derivative | -5.83 | -2.85 | 1.37 | Green |

| Pt(II) Complex with Cyano Regulation | - | - | 27.1 | Deep-Blue |

Note: This table presents data for cyano-substituted organic emitters to illustrate the potential performance. Specific performance of cyanophenyl furan-2-carboxylates in OLEDs would require dedicated device fabrication and testing.[9][11]

Organic Field-Effect Transistors (OFETs)

For OFET applications, the key is to achieve high charge carrier mobility and a good on/off ratio. The molecular design of cyanophenyl furan-2-carboxylates, with their potential for good intermolecular packing and tunable energy levels, makes them attractive for use as the active channel material in OFETs.[2][5]

Table 3: Representative OFET Performance Metrics for Furan-Containing Polymers

| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio |

| P(FDPP-TP) | 0.42 | ~10⁵ |

| DPPTTT | up to 9.8 | >10⁶ |

Note: This table presents data for high-performance furan-containing polymers to provide a benchmark for the potential of cyanophenyl furan-2-carboxylate-based materials.[7][12]

Conclusion and Future Outlook

Cyanophenyl furan-2-carboxylates represent a versatile and highly tunable class of organic semiconductors with significant potential for application in high-performance organic electronic devices. The strategic incorporation of the cyano group provides a powerful means to engineer their electronic properties, leading to improved stability, optimized energy level alignment, and potentially enhanced charge transport.

Future research in this area should focus on:

-

Systematic Structure-Property Relationship Studies: Synthesizing a broader range of derivatives with varying substitution patterns to establish clear and quantitative relationships between molecular structure and electronic properties.

-

Advanced Device Engineering: Optimizing the device architecture and fabrication processes to fully exploit the potential of these materials in both OLEDs and OFETs.

-

Long-Term Stability Investigations: Assessing the operational stability of devices incorporating cyanophenyl furan-2-carboxylates to evaluate their viability for commercial applications.

By continuing to explore the rich design space of these promising materials, the field of organic electronics can move closer to realizing the next generation of flexible, efficient, and cost-effective electronic devices.

References

-

Suthiwangcharoen, N., & Stephens, C. E. (n.d.). A new synthesis of 2,5-bis(4-cyanophenyl)furan. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT. ResearchGate. [Link]

-

Chen, Y., et al. (2023). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Polymers, 15(19), 4065. [Link]

-

Pérez-Herrera, M., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 27(13), 4348-4358. [Link]

-

ResearchGate. (2025). Furan semiconductors and their application in organic field-effect transistors. ResearchGate. [Link]

-

Li, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free Cu-catalyzed aerobic oxidative C–H amination/cyclization. Organic & Biomolecular Chemistry, 18(29), 5623-5627. [Link]

-

Zaman, M. F. U., et al. (2025). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Request PDF. [Link]

-

ResearchGate. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46). ResearchGate. [Link]

-

RSC Publishing. (n.d.). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

-

Damyard, A., Zahedifar, M., & Akbari, A. (2024). A Synthetic Approach to Synthesize Furan-2-Carboxylate Derivatives by Using a Magnetic Sodium Aluminate Catalyst. Request PDF. [Link]

-

Al-Adiwish, W. M., et al. (2014). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 4(2), 125-135. [Link]

-

Zhao, Z., et al. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. Molecules, 23(1), 199. [Link]

-

Zhang, G., et al. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Molecules, 26(18), 5621. [Link]

-

Kim, J., et al. (2018). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports, 8(1), 1-9. [Link]

-

Ha, J.-M., et al. (2022). Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Polymers, 14(6), 1198. [Link]

-

Adachi, C. (2018). Blue fluorescent OLED materials and their application for high-performance devices. Japanese Journal of Applied Physics, 57(6S1), 06JA01. [Link]

-

Zhang, Y., et al. (2026). Ultrahigh-radiance TTA-based OLED with 13 kA cm−2 current injection. eLight, 6(1), 1-9. [Link]

-

Chaitanya, K., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). [Link]

-

Jamróz, M. H., et al. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. International Journal of Molecular Sciences, 23(18), 10486. [Link]

-

Zhang, F., et al. (2016). Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive. Science Advances, 2(5), e1600076. [Link]

-

ResearchGate. (2025). (PDF) Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. ResearchGate. [Link]

-

Kwong, J. (2023). Synthesis of furan-based molecule for organic electronics. DR-NTU. [Link]

-

PubChem. (n.d.). N-(3-cyanophenyl)furan-2-carboxamide. PubChem. [Link]

-

RLogin Consulting. (n.d.). Crosslinkable 3,4-Furan containing organic semiconductors. RLogin Consulting. [Link]

-

ChemRxiv. (n.d.). Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An Exploration in Molecular Design. ChemRxiv. [Link]

-

Pereira, V. F., et al. (2020). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 8, 594. [Link]

-

Gaire, B., et al. (2017). A thermally stable anthracene derivative for application in organic thin film transistors. Organic Electronics, 48, 268-274. [Link]

-

Zhang, H. (2001). From Structure to Performance - Enhancing the Efficiency and Longevity of OLED Devices. Highlights in Science, Engineering and Technology, 121, 237-243. [Link]

-

ResearchGate. (2025). (PDF) Photophysics and stability of cyano-substituted boradiazaindacene dyes. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 123-131. [Link]

-

Ng, K. L. (2022). Synthesis of stable fused furan-based molecule for organic electronics. DR-NTU. [Link]

-

ResearchGate. (2025). High-Color-Purity Blue OLEDs with a Small Efficiency Roll-Off Enabled by a Cyanoregulated Tetradentate Platinum(II) Complex. ResearchGate. [Link]

-

Diva-Portal.org. (n.d.). Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. Diva-Portal.org. [Link]

-

ResearchGate. (2025). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. E-Journal of Chemistry, 9(2), 853-860. [Link]

-

Kouki, F., et al. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. Chemical Methodologies, 7(7), 543-552. [Link]

-

PubChem. (n.d.). 5-(3-Cyanophenyl)-2-furoic acid. PubChem. [Link]

-

Frontera, A., et al. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules, 30(17), 3959. [Link]

-

ResearchGate. (n.d.). Electrochemical Oxidation of Aliphatic Carboxylates: Kinetics, Thermodynamics, Mechanism, and the Role of Hydrogen Bonding. ResearchGate. [Link]

-

ResearchGate. (2025). Theoretical studies on the structural and electronic properties of π-stacked cyano-thiophene-based molecules. ResearchGate. [Link]

-

ScienceOpen. (n.d.). organic compounds. ScienceOpen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Steglich Esterification of Electron-Deficient Systems

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the esterification of 5-bromofuran-2-carboxylic acid with 4-cyanophenol . This specific coupling represents a "Type II" Steglich challenge: the reaction between an electron-deficient heteroaromatic acid and an acidic, electron-poor phenol.

The Core Challenge:

Standard Steglich conditions often fail here due to a kinetic mismatch. 4-cyanophenol (

The Solution: This protocol utilizes a DMAP-Accelerated Acyl Transfer strategy.[1] By optimizing the catalyst loading and temperature profile, we force the formation of a highly reactive N-acylpyridinium intermediate, bypassing the rearrangement trap and ensuring high conversion.

Mechanistic Insight & Failure Modes

To ensure reproducibility, operators must understand the competition between the productive pathway and the rearrangement pathway.

Reaction Pathway Diagram

Figure 1: The Kinetic Competition. Success depends on the Green Path (DMAP attack) outcompeting the Red Path (Rearrangement).

Experimental Protocol

Reagents & Stoichiometry

For a baseline reaction on a 5.0 mmol scale.

| Component | Role | MW ( g/mol ) | Equiv. | Mass/Vol | Notes |

| 5-Bromofuran-2-carboxylic acid | Substrate A | 190.98 | 1.1 | 1.05 g | Slight excess ensures phenol consumption. |

| 4-Cyanophenol | Substrate B | 119.12 | 1.0 | 0.596 g | Limiting reagent to simplify purification. |

| DCC | Coupling Agent | 206.33 | 1.2 | 1.24 g | Melt or dissolve in minimal DCM before addition. |

| DMAP | Catalyst | 122.17 | 0.15 | 92 mg | Critical: 15 mol% loading (higher than std 5%). |

| DCM (Dichloromethane) | Solvent | - | - | 25 mL | Anhydrous. Do not use THF (promotes rearrangement). |

Step-by-Step Procedure

Phase 1: Setup & Activation (0 - 15 mins)

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Dissolution: Add 5-bromofuran-2-carboxylic acid (1.05 g) and 4-cyanophenol (0.596 g) to the flask.

-

Solvent: Add 20 mL of anhydrous DCM. Stir until solids are mostly dissolved (furan acid may remain slightly suspended; this is acceptable).

-

Catalyst Addition: Add DMAP (92 mg) in one portion.

-

Cooling: Submerge the flask in an ice/water bath (

C). Stir for 10 minutes. Cooling is mandatory to suppress N-acylurea formation during the initial exotherm.

Phase 2: Coupling (15 mins - 12 hours) 6. DCC Addition: Dissolve DCC (1.24 g) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.

- Observation: The solution will become cloudy within minutes as DCU (dicyclohexylurea) begins to precipitate.

- Warm Up: Allow the reaction to stir at

- Monitoring: Stir for 4–12 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

- Target: Disappearance of 4-cyanophenol (lower

Phase 3: Workup & "DCU Remediation"

9. Filtration: Cool the mixture back to

- Wash 1: 0.5 M HCl (20 mL) – Removes DMAP and unreacted DCC.

- Wash 2: Saturated NaHCO

- Wash 3: Brine (20 mL) – Drying.

- Drying: Dry the organic layer over anhydrous Na

Purification & Validation

The crude product often contains trace DCU, which is notoriously difficult to remove.

Purification Strategy (If Crystallization Fails)

If the crude solid is contaminated with DCU (appearing as white needles insoluble in most solvents):

-

Cold Ether Trituration: Dissolve crude in minimal DCM, then add excess cold Diethyl Ether or Pentane. The product (ester) should remain in solution, while DCU precipitates. Filter and evaporate.[3][4]

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 5%

20% Ethyl Acetate in Hexanes. -

Note: DCU is very polar and usually stays at the baseline or elutes very late compared to the ester.

-

Analytical Validation Criteria

| Technique | Expected Signal | Mechanistic Confirmation |

| Loss of Phenolic -OH (broad singlet >9 ppm) | Confirms consumption of phenol. | |

| Shift of Furan protons | Confirms acylation of the ring. | |

| IR Spectroscopy | New band | Ester C=O stretch (distinct from acid C=O). |

| IR Spectroscopy | Band | Retention of Nitrile group (CN). |

Troubleshooting & Optimization

Low Yield / High Byproduct

If the N-acylurea byproduct is observed (often a spot just below the ester on TLC):

-

Root Cause: The phenol is too acidic/unreactive, and DMAP loading is too low.

-

Correction: Increase DMAP to 0.5 - 1.0 equivalents . In difficult phenol couplings, DMAP acts more as a reagent than a catalyst.

-

Alternative: Switch coupling agent to EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and completely removed during the aqueous wash, simplifying purification significantly [1].

Solubility Issues

If 5-bromofuran-2-carboxylic acid is insoluble in DCM:

-

Correction: Use a solvent mixture of DCM:DMF (9:1) .

-

Warning: Avoid pure DMF if possible, as it makes aqueous workup more tedious. Avoid THF, as it stabilizes the transition state for the rearrangement side-reaction [2].

References

-

Neises, B., & Steglich, W. (1978).[1][5][6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6][7]

-

Haslam, E. (1980). Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron, 36(17), 2409-2433.

-

Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A new pyridinium salt catalyst. Journal of Organic Chemistry, 50(13), 2394–2395.

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. grokipedia.com [grokipedia.com]

Procedure for recrystallization and purification of furan-based cyanophenyl esters

Application Notes & Protocols

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of furan-based cyanophenyl esters, a class of compounds with significant potential in materials science and pharmaceutical development.[1][2] The methodologies detailed herein are designed to ensure high purity and optimal crystal morphology, which are critical quality attributes for downstream applications. This document moves beyond a simple recitation of steps, offering a rationale for key procedural choices, troubleshooting guidance, and a framework for adapting the protocol to specific molecules within this class. The protocols are grounded in established principles of organic chemistry and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Rigorous Purification

Furan-based cyanophenyl esters are of increasing interest due to the unique electronic and structural properties conferred by the furan ring, a versatile bio-derived heterocycle, and the cyanophenyl group.[1][2] Applications can range from high-performance polymers to active pharmaceutical ingredients (APIs).[1] For any of these applications, the purity of the compound is paramount. Impurities, even in trace amounts, can drastically alter material properties, introduce toxicity, or inhibit desired biological activity.[3]

Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[4] It is predicated on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5] A successful recrystallization yields a product of high purity by selectively precipitating the desired compound from a saturated solution while impurities remain dissolved in the mother liquor.[4][6] This guide will detail a robust procedure for achieving this outcome with furan-based cyanophenyl esters.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

-

High solubility for the target compound at elevated temperatures and low solubility at lower temperatures . This differential is essential for maximizing product recovery.[5]

-

Impurities should either be highly soluble at all temperatures or sparingly soluble at all temperatures. In the former case, they remain in the mother liquor; in the latter, they can be removed by hot filtration.[7]

-

A relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[8]

-

Inertness: The solvent must not react with the compound being purified.

-

Safety: The solvent should have a low toxicity and flammability profile.

Given the aromatic nature of both the furan and cyanophenyl moieties, a "like dissolves like" approach is a good starting point.[4][8] A solvent system of intermediate polarity is often a successful choice.

Table 1: Candidate Solvents and Solvent Systems for Furan-Based Cyanophenyl Esters

| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Comments |

| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar organic compounds.[9] |

| Ethyl Acetate | 77 | Polar Aprotic | Good for esters, following the "like dissolves like" principle.[9] |

| Acetone | 56 | Polar Aprotic | A strong solvent, often used in combination with a less polar anti-solvent.[9] |

| Toluene | 111 | Nonpolar Aromatic | Can be effective for aromatic compounds, though its higher boiling point requires care during drying. |

| Heptane/Ethyl Acetate | Variable | Mixed | A common mixed-solvent system where heptane acts as the anti-solvent.[10] |

| Methanol/Water | Variable | Mixed | Suitable for more polar compounds; water acts as the anti-solvent.[10] |

Note: Preliminary solubility tests with small quantities of the crude product are essential to determine the optimal solvent or solvent pair for a specific furan-based cyanophenyl ester.[6]

Experimental Workflow: From Crude Solid to Purified Crystals

The overall procedure for the recrystallization of furan-based cyanophenyl esters is a multi-step process designed to systematically remove different types of impurities.

Figure 1: General workflow for the recrystallization and purification of furan-based cyanophenyl esters.

Detailed Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Furan and its derivatives can be harmful if inhaled or absorbed through the skin.[11][12] Cyanophenyl compounds may also be toxic.[13] Avoid creating dusts.

Step 1: Dissolution

-

Place the crude furan-based cyanophenyl ester into an Erlenmeyer flask of appropriate size. The flask should not be more than half full.

-

Add a small amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate with stirring. Never heat organic solvents over an open flame.

-

Add the solvent in small portions from a separate heated flask until the solid just dissolves.[14] The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent is a common error and will result in poor recovery.[6][15]

Step 2: Hot Gravity Filtration (if necessary)

This step is only required if insoluble impurities are present (e.g., dust, inorganic salts) or if decolorizing carbon was used.[16][17][18] If the solution is clear, proceed to Step 3.

-

Set up a hot filtration apparatus. This involves placing a short-stemmed or stemless funnel fitted with fluted filter paper over a clean Erlenmeyer flask on the hot plate.[16][19]

-

Add a small amount of the pure solvent to the receiving flask and bring it to a boil. The hot solvent vapors will keep the funnel warm and prevent premature crystallization in the funnel stem.[17][19][20]

-

Once the dissolution flask is at a boil and the filtration apparatus is hot, carefully and quickly pour the hot solution through the fluted filter paper.[16]

-

Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any residual product.

Step 3: Crystallization via Slow Cooling

-

Cover the flask containing the hot, saturated solution with a watch glass to prevent solvent evaporation and contamination.

-

Allow the flask to cool slowly and undisturbed to room temperature.[24] Do not agitate the flask, as this can induce the formation of many small crystals.[22]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, you can place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of the product.[6][7]

Troubleshooting: If no crystals form, it may be due to supersaturation or the use of too much solvent.[6][15] Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[6][7] If that fails, a "seed crystal" of the pure compound can be added.[6] If too much solvent was the issue, gently heat the solution to boil off some of the solvent and attempt to cool again.[15][25]

Step 4: Isolation of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

-

Place the funnel on a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.

-

Turn on the vacuum and pour the crystallized mixture into the center of the funnel.

-

Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

Step 5: Washing and Drying

-

With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.[14][26][27] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of solvent to avoid redissolving the product.[6]

-

Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

-

Transfer the crystals to a watch glass or drying dish.

-

Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.[28]

Purity Assessment

The efficacy of the purification should always be validated.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2°C). Impurities tend to depress and broaden the melting point range.[5][7] Compare the experimental value to the literature value if available.

-

Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.[24]

-

Spectroscopic Methods (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the structure of the purified compound and reveal the presence of any remaining impurities.[5][29][30]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization and purification of furan-based cyanophenyl esters. By carefully selecting a solvent system and controlling the procedural parameters, particularly the rate of cooling, researchers can obtain materials of high purity and quality. The principles and techniques described are fundamental to synthetic chemistry and are essential for ensuring the reliability and reproducibility of subsequent research and development activities.

References

- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.

- University of Cambridge, Department of Chemistry. (2006, January 8). Crystallisation Techniques.

- MIT Department of Chemistry. Growing Quality Crystals.

- University of Southampton. Growing Crystals Crystallization Methods.

- Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.

- Warkentin, M., & Thorne, R. E. (n.d.). Slow cooling and temperature-controlled protein crystallography. PMC - NIH.

- Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.

- University of Colorado Boulder, Department of Chemistry. Filtration.

- University of York, Department of Chemistry. Gravity Filtration.

- Saifilter. (2025, June 6). Different Types of Filtration Techniques.

- Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

- University of York, Department of Chemistry. Problems with Recrystallisations.

- Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds.

- TCI Chemicals. (2025, January 29). SAFETY DATA SHEET.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.

- BenchChem. (2025). Whitepaper: Discovery, Isolation, and Characterization of Furan-Containing Natural Products.

- Unknown. Recrystallization.

- Unknown. RECRYSTALLISATION.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Unknown. Recrystallization1.

- Fisher Scientific. (2014, September 19). SAFETY DATA SHEET - Furan.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - N-(4-Cyanophenyl)thiourea.

- ECHEMI. (n.d.). Selection of recrystallization solvent.

- YouTube. (2023, June 17). Steps to purify an organic solid.

- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

- YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.

- University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions.

- Unknown. Recrystallization.

- Kao Chemicals. (2023, March 9). Material Safety Data Sheet.

- ChemicalBook. Furan - Safety Data Sheet.

- Utah Tech University. Drying an Organic Solution.

- Reddit. (2023, July 11). fastest way to dry crystals?

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

- Semantic Scholar. A new synthesis of 2,5-bis(4-cyanophenyl)furan.

- ACS Omega. (2024, July 4). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.

- MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Rsc.org. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.

- PMC. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.

- Organic Syntheses Procedure. 4.

- PMC. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.

- Unknown. Recrystallization.

- Organic Syntheses Procedure. Cyanic acid, phenyl ester.

- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

- REAL-J. CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS.

- Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.

- PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. youtube.com [youtube.com]

- 8. rubingroup.org [rubingroup.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Chemistry Teaching Labs - Gravity Filtration [chemtl.york.ac.uk]

- 20. Exploring Filtration Methods - Saifilter [saifilter.com]

- 21. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 22. depts.washington.edu [depts.washington.edu]

- 23. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 24. physics.emu.edu.tr [physics.emu.edu.tr]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. savemyexams.com [savemyexams.com]

- 27. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 28. reddit.com [reddit.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

Microwave-assisted synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate

Microwave-Assisted Synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate

Executive Summary

This application note details the microwave-assisted synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate , a critical intermediate in the development of antimicrobial and anticancer pharmacophores. Traditional thermal esterification of electron-deficient phenols (such as 4-cyanophenol) with heteroaromatic acids is often plagued by sluggish kinetics and poor yields due to low nucleophilicity.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we overcome these activation barriers, reducing reaction times from 24 hours to under 20 minutes while improving yield profiles.[1] This guide presents two distinct protocols: a direct Steglich Coupling for rapid library generation and an Acyl Chloride route for scalable robustness.

Strategic Rationale & Biological Context

The furan-2-carboxylate scaffold acts as a bioisostere for phenyl rings in medicinal chemistry, offering improved metabolic stability and solubility profiles. The specific target, bearing a 5-bromo substitution and a 4-cyanophenyl ester, serves as a versatile electrophilic warhead for further functionalization (e.g., Suzuki couplings) or as a direct inhibitor of bacterial biofilm formation.[1]

Why Microwave Irradiation?

-

Dielectric Heating: Polar solvents (DMF, DCM) and reagents couple directly with the oscillating electric field, generating rapid internal heating that minimizes wall effects.[1]

-

Activation Energy: The high instantaneous temperature ("hot spots") helps overcome the poor nucleophilicity of the 4-cyanophenol oxygen.

-

Green Chemistry: Significant reduction in solvent usage and energy consumption compared to reflux methods.

Reaction Scheme & Logic

The synthesis connects 5-bromofuran-2-carboxylic acid (1) and 4-cyanophenol (2) to form the target ester (3).

Figure 1: General reaction logic. The microwave energy accelerates the nucleophilic attack on the activated acyl species.

Materials & Instrumentation

Reagents:

-

4-Cyanophenol (CAS: 767-00-0)

-

Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) OR Thionyl Chloride (SOCl2)[1]

-

Catalyst/Base: 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA)[1]

-

Solvents: Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF)[1]

Instrumentation:

-

Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)[1]

-

Pressure-rated microwave vials (10 mL or 30 mL) with crimp caps (PTFE/Silicone septa).

Experimental Protocols

Protocol A: Direct Steglich Esterification (Rapid Screening)

Best for: Small scale (10-100 mg), library synthesis, avoiding acid chlorides.[1]

Step-by-Step:

-

Preparation: In a 10 mL microwave vial, dissolve 5-bromofuran-2-carboxylic acid (1.0 equiv, 191 mg) and 4-cyanophenol (1.1 equiv, 131 mg) in anhydrous DCM (4 mL).

-

Activation: Add DCC (1.2 equiv, 248 mg) and DMAP (0.1 equiv, 12 mg) to the solution. Note: A white precipitate (DCU) will begin to form immediately.[1]

-

Sealing: Crimp the vial immediately to prevent solvent evaporation.

-

Irradiation: Place in the microwave reactor.

-

Temperature: 60 °C (Note: DCM boils at ~40°C; the vial will be pressurized. Ensure the limit is set to 15 bar).

-

Time: 15 minutes.

-

Stirring: High.

-

-

Workup:

-

Cool to room temperature.[4]

-

Filter off the precipitated dicyclohexylurea (DCU) through a Celite pad.

-

Wash the filtrate with 1M HCl (to remove DMAP) and saturated NaHCO3 (to remove unreacted acid).

-

Dry over MgSO4 and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc 8:2).

Protocol B: Acyl Chloride Intermediate (Scale-Up)

Best for: Larger scale (>1 g), difficult substrates, high purity requirements.[1]

Step-by-Step:

-

Activation (Chemical): In a round-bottom flask, reflux 5-bromofuran-2-carboxylic acid (1.0 equiv) with Thionyl Chloride (5 equiv) and a drop of DMF for 2 hours. Evaporate excess SOCl2 to obtain the crude acid chloride.

-

MW Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM (or THF) in a microwave vial.

-

Addition: Add 4-cyanophenol (1.0 equiv) and Triethylamine (1.5 equiv).

-

Irradiation:

-

Temperature: 80 °C.

-

Time: 5 minutes.

-

Power: Dynamic (Max 150 W).

-

-

Workup: Wash organic layer with water and brine. Concentrate. This method typically yields cleaner crude product than Protocol A.

Process Control & Optimization

To ensure reproducibility, the following decision matrix should be used when optimizing for specific lab conditions.

Figure 2: Optimization workflow for microwave esterification.

Key Technical Insights:

-

The "Hot Spot" Effect: In Protocol A, the polar nature of the reagents creates localized superheating, which drives the formation of the O-acylisourea intermediate (in DCC coupling) faster than thermal degradation can occur.

-

Pressure Management: When using DCM in a microwave, the vessel pressure can reach 3-5 bar at 60°C. Always use certified pressure vials. If the reactor limit is 20 bar, DCM is safe up to ~100°C, but 60-80°C is recommended for safety.

-

Stoichiometry: Because 4-cyanophenol is a weak nucleophile, using a slight excess of the activated acid (Protocol B) or the coupling agent (Protocol A) ensures complete consumption of the phenol, which is harder to remove during purification.[1]

Analytical Validation

Successful synthesis must be validated using NMR and IR spectroscopy.

Table 1: Expected Analytical Data

| Technique | Signal/Peak | Assignment | Notes |

| 1H NMR (CDCl3) | δ 7.20 - 7.30 (d, 1H) | Furan H-3 | Doublet due to H-4 coupling. |

| δ 6.60 - 6.70 (d, 1H) | Furan H-4 | Upfield due to Br effect.[1] | |

| δ 7.70 - 7.80 (d, 2H) | Phenyl (ortho to CN) | Typical AA'BB' system.[1] | |

| δ 7.30 - 7.40 (d, 2H) | Phenyl (ortho to O) | ||

| 13C NMR | ~156 ppm | Ester C=O[1] | Diagnostic carbonyl shift. |

| ~118 ppm | Nitrile -CN | Characteristic cyano group. | |

| ~125 ppm | Furan C-Br | ||

| FT-IR | 2230 cm⁻¹ | C≡N stretch | Sharp, distinct peak. |

| 1740 cm⁻¹ | C=O stretch | Ester carbonyl. |

References

-

Microwave-Assisted Synthesis of Furan Derivatives

-

Wolniak, M. et al. "Synthesis of amides and esters containing furan rings under microwave-assisted conditions."[5] Open Chemistry, 2016.

-

-

Steglich Esterification Protocols

-

Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angewandte Chemie International Edition, 1978.

-

-

Biological Activity of Furan-2-carboxylates

-

Microwave Esterification Methodology

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support: Synthesis Optimization for 4-Cyanophenyl 5-bromofuran-2-carboxylate

Executive Summary & Reaction Analysis

The Challenge: Synthesizing 4-cyanophenyl 5-bromofuran-2-carboxylate presents a specific electronic mismatch.

-

The Nucleophile (4-Cyanophenol): The cyano group is strongly electron-withdrawing. This lowers the pKa of the phenol (~7.9) compared to phenol (~10), making the phenoxide anion stable but the neutral hydroxyl group less nucleophilic . Standard Fischer esterification will fail or proceed with negligible yield.

-